molecular formula C20H14Cl2N6O B12384055 Multi-target kinase inhibitor 2

Multi-target kinase inhibitor 2

Cat. No.: B12384055
M. Wt: 425.3 g/mol
InChI Key: YSOXMRLKWYBVKP-NSKAYECMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Multi-target kinase inhibitor 2 is a compound designed to inhibit multiple kinase enzymes simultaneously. Kinases are enzymes that play crucial roles in various cellular processes, including cell growth, proliferation, and survival. By targeting multiple kinases, this compound aims to provide a more effective treatment for diseases such as cancer, where multiple signaling pathways are often dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of multi-target kinase inhibitor 2 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: Multi-target kinase inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Multi-target kinase inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of multi-target kinase inhibitor 2 involves the inhibition of multiple kinase enzymes. By binding to the active sites of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting key signaling pathways involved in cell growth, proliferation, and survival. This multi-target approach aims to overcome the limitations of single-target therapies, such as drug resistance and limited efficacy .

Comparison with Similar Compounds

Uniqueness: Multi-target kinase inhibitor 2 is unique in its ability to simultaneously inhibit multiple kinases, providing a broader spectrum of activity compared to single-target inhibitors. This multi-target approach can potentially reduce the risk of drug resistance and improve therapeutic outcomes by targeting multiple pathways involved in disease progression .

Properties

Molecular Formula

C20H14Cl2N6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C20H14Cl2N6O/c21-16-6-1-12(9-17(16)22)10-26-28-20(29)13-2-4-14(5-3-13)27-19-15-7-8-23-18(15)24-11-25-19/h1-11H,(H,28,29)(H2,23,24,25,27)/b26-10+

InChI Key

YSOXMRLKWYBVKP-NSKAYECMSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4

Origin of Product

United States

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